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Compound of Interest

Compound Name: Ciprostene Calcium

Cat. No.: B161074 Get Quote

An In-Depth Technical Guide to Ciprostene
Calcium
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ciprostene Calcium is a synthetic, chemically stable analog of prostacyclin (PGI2). As a

prostacyclin agonist, it exhibits potent vasodilatory and anti-platelet aggregation effects. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and key experimental data related to Ciprostene Calcium.

Chemical Structure and Properties
Ciprostene Calcium is the calcium salt of Ciprostene. It is also known by its synonym U-

61431F[1].
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Identifier Value

IUPAC Name

calcium bis((5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-

4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-

1,3,3a,4,5,6-hexahydropentalen-2-

ylidene]pentanoate)[2]

CAS Number 81703-55-1[2]

SMILES

CCCCC--INVALID-LINK--/C=C/[C@H]1--

INVALID-LINK--O.CCCCC--INVALID-LINK-

-/C=C/[C@H]1--INVALID-LINK--O.[Ca+2][2]

InChI Key NJTMVDAFPIEZAJ-BMKVUGPNSA-L[2]

Chemical Formula C44H70CaO8

Molecular Weight 767.11 g/mol

Physicochemical Properties

Property Value/Description

Appearance White to off-white powder

Solubility

Soluble in organic solvents such as DMF (25

mg/ml), DMSO (16.8 mg/ml), and ethanol (34

mg/ml). Limited solubility in water and PBS (pH

7.2) (0.29 µg/ml).

Stability

Stable under normal conditions but is sensitive

to light and moisture. Should be stored at -20°C

for long-term stability (≥ 6 months). For short-

term storage, 0 - 4°C is recommended.

Mechanism of Action and Signaling Pathway
Ciprostene Calcium exerts its pharmacological effects by acting as a prostacyclin (IP)

receptor agonist. The binding of Ciprostene to the IP receptor, a Gs protein-coupled receptor,

initiates a signaling cascade that is central to its vasodilatory and anti-platelet activities.
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Signaling Pathway

The primary signaling pathway for Ciprostene Calcium involves the following steps:

Receptor Binding: Ciprostene binds to the prostacyclin (IP) receptor on the surface of

vascular smooth muscle cells and platelets.

G Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the

activation of Protein Kinase A (PKA).

Downstream Effects:

In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain

kinase (MLCK). This leads to the dephosphorylation of myosin light chains, resulting in

smooth muscle relaxation and vasodilation.

In Platelets: PKA activation leads to the phosphorylation of various substrates that

ultimately inhibit platelet activation and aggregation. This includes a decrease in

intracellular calcium mobilization.
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Quantitative Data
Ciprostene Calcium has been evaluated in various in vitro and in vivo models to quantify its

biological activity.

In Vitro and Ex Vivo Potency

Assay Species ID50 Value

ADP-induced platelet

aggregation (in vitro)
Monkey 60 ng/ml

ADP-induced platelet

aggregation (ex vivo)
Monkey 9.1 µg/kg/min

Hemodynamic and Platelet Effects in Animal Models
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Animal Model Dose Effect

Patas Monkeys 0.16 µg/kg/min (intravenous)
Induces hypotension and

tachycardia

Cat

5, 10, 20, 40, and 80 µg/kg/min

(intravenous infusion for 20

min each)

Dose-dependent decrease in

total peripheral resistance and

mean aortic pressure,

consistent with peripheral

vasodilation. Inhibition of ADP-

induced platelet aggregation at

all doses.

Cat
20 µg/kg/min (intravenous

infusion for 3 hours)

Significant reduction in aortic

thrombus weight compared to

vehicle.

Human Clinical Data

Study Population Dose Effect

Healthy Male Volunteers

Up to 480 ng/kg/min

(intravenous infusion for 3, 6,

or 8 hours)

Well-tolerated. Most frequent

adverse effects were

headache, restlessness,

nausea, perspiration, flushing,

and jaw pain. No consistent

changes in blood pressure or

heart rate.

Healthy Male Volunteers
160 ng/kg/min (intravenous

infusion for 8 hr/day for 3 days)

Inhibition of ADP-induced

platelet aggregation and

significant elevation of platelet

cyclic AMP levels compared to

placebo.

Experimental Protocols
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Detailed experimental protocols are crucial for the accurate assessment of the biological

activity of Ciprostene Calcium. Below are representative methodologies for key assays.

ADP-Induced Platelet Aggregation Assay (In Vitro)

This protocol is a generalized procedure based on standard light transmission aggregometry

techniques.

Blood Collection: Draw whole blood from healthy human volunteers who have not taken any

anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.8%

trisodium citrate as an anticoagulant (9:1 blood to citrate ratio).

Preparation of Platelet-Rich Plasma (PRP):

Centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake

off.

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate

polypropylene tube.

Store the PRP at room temperature and use within 3 hours of blood collection.

Preparation of Platelet-Poor Plasma (PPP):

Centrifuge the remaining blood at 1,500-2,000 x g for 15 minutes at room temperature to

pellet the red and white blood cells.

Collect the supernatant, which is the PPP, and use it as a blank for the aggregometer.

Platelet Aggregation Measurement:

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8

platelets/ml) using PPP if necessary.

Pipette a specific volume of PRP (e.g., 450 µl) into a siliconized glass cuvette with a

magnetic stir bar.
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Place the cuvette in the heating block of a light transmission aggregometer and allow it to

equilibrate to 37°C for 5 minutes with constant stirring.

Add a small volume of Ciprostene Calcium solution (at various concentrations) or vehicle

control to the PRP and incubate for a specified time (e.g., 1-2 minutes).

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase

in light transmission corresponds to the degree of platelet aggregation.

Data Analysis:

Set the light transmission of PRP to 0% and PPP to 100%.

Calculate the percentage of platelet aggregation for each concentration of Ciprostene
Calcium.

Determine the IC50 value (the concentration of Ciprostene Calcium that inhibits 50% of

the maximal ADP-induced aggregation) by plotting a dose-response curve.

Isolated Artery Vasodilation Assay

This protocol describes a general method for assessing the vasodilatory effects of Ciprostene
Calcium on isolated arterial rings.

Tissue Preparation:

Humanely euthanize an appropriate animal model (e.g., rat or rabbit) and excise a

segment of an artery (e.g., thoracic aorta or mesenteric artery).

Immediately place the artery in cold Krebs-Henseleit buffer (composition in mM: NaCl 118,

KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

Carefully clean the artery of surrounding connective and adipose tissue and cut it into

rings of 2-3 mm in length.

Mounting the Arterial Rings:
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Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at

37°C and continuously gassed with 95% O2 and 5% CO2.

Attach one end of the ring to a fixed support and the other end to a force-displacement

transducer to record isometric tension.

Equilibration and Viability Check:

Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately

1.5-2.0 g.

Replace the buffer every 15-20 minutes during equilibration.

Assess the viability of the arterial rings by contracting them with a high concentration of

potassium chloride (e.g., 60 mM KCl). After washing, contract the rings with a submaximal

concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM).

Vasodilation Measurement:

Once a stable contraction plateau is reached with the vasoconstrictor, add cumulative

concentrations of Ciprostene Calcium to the organ bath.

Record the relaxation response at each concentration until a maximal response is

achieved or the highest concentration is tested.

Data Analysis:

Express the relaxation at each concentration of Ciprostene Calcium as a percentage of

the pre-contraction induced by the vasoconstrictor.

Construct a concentration-response curve and calculate the EC50 value (the

concentration of Ciprostene Calcium that produces 50% of the maximal relaxation).

Conclusion
Ciprostene Calcium is a stable and potent prostacyclin analog with significant therapeutic

potential stemming from its vasodilatory and anti-platelet aggregation properties. Its

mechanism of action is well-characterized, primarily involving the activation of the prostacyclin
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receptor and the subsequent increase in intracellular cAMP. The quantitative data and

experimental protocols provided in this guide offer a solid foundation for researchers and drug

development professionals working with this compound. Further research may continue to

elucidate its full therapeutic utility and optimize its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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